Emestrin

Chemokine Biology Immunology Inflammation

Researchers requiring a multi-target ETP probe often face irreproducible results when substituting generic analogs. Emestrin delivers defined pharmacological benchmarks: • CCR2 antagonism: IC50 = 5.4 μM (human monocyte binding assay) • Anti-MRSA activity: IC50 = 2.21 μg/mL • Mitochondrial ATP synthesis inhibition via oxidative phosphorylation uncoupling Supplied as a white solid (≥95% HPLC), stored at -20°C. For R&D use only.

Molecular Formula C27H22N2O10S2
Molecular Weight 598.6 g/mol
CAS No. 97816-62-1
Cat. No. B1212246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmestrin
CAS97816-62-1
Synonymsemestrin
Molecular FormulaC27H22N2O10S2
Molecular Weight598.6 g/mol
Structural Identifiers
SMILESCN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O
InChIInChI=1S/C27H22N2O10S2/c1-28-24(34)27-22(32)14-11-37-9-8-16-19(14)29(27)25(35)26(28,40-41-27)21(31)12-6-7-15(30)18(10-12)38-20-13(23(33)39-16)4-3-5-17(20)36-2/h3-11,16,19,21-22,30-32H,1-2H3/t16-,19+,21-,22+,26-,27+/m0/s1
InChIKeyVASYTSFNISZKEL-DCTKBWBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emestrin (CAS 97816-62-1): Baseline Characteristics and Sourcing Considerations


Emestrin is a macrocyclic epidithiodioxopiperazine (ETP) mycotoxin originally isolated from the fungus *Emericella striata* [1]. It is characterized by a structurally complex heterologous macrocycle that incorporates a unique epidithiodioxopiperazine ring system [2]. This compound exhibits a multi-target profile, including antimicrobial, immunomodulatory, and cytotoxic activities, which has made it a valuable tool in research on chemokine receptor antagonism, mitochondrial dysfunction, and anticancer mechanisms [3].

Emestrin (CAS 97816-62-1): Why In-Class Substitution Is Not Advisable


Epipolythiodioxopiperazine (ETP) natural products, such as gliotoxin, sporidesmin, and the emestrin family, share a common bridged disulfide or polysulfide dioxopiperazine core, yet their biological activities diverge sharply due to structural nuances, particularly the macrocyclic lactone ring and unique aryl-aryl ether linkage present in emestrin [1]. Simply selecting a generic "ETP compound" or a close analog like dithiosilvatin or secoemestrin C cannot guarantee the same experimental outcomes because these structural differences dictate distinct target engagement profiles, potency, and mechanistic pathways [2]. The following quantitative evidence demonstrates precisely where emestrin's profile diverges from its closest comparators.

Emestrin (CAS 97816-62-1): Quantitative Differentiation Against Key Comparators


CCR2 Antagonism: Emestrin vs. Synthetic Small Molecules

Emestrin is a functional antagonist of the chemokine (C-C motif) receptor 2 (CCR2), a G protein-coupled receptor (GPCR) central to monocyte trafficking and inflammation. While synthetic CCR2 antagonists like INCB3344 exhibit picomolar affinity, emestrin provides a distinct, chemically tractable scaffold for exploring alternative chemokine receptor pharmacology. It inhibits MCP-1 binding to CCR2 on isolated human monocytes with an IC50 of 5.4 μM, which is approximately 1000-fold less potent than synthetic clinical candidates (e.g., INCB3344, IC50 = 5.1 nM) [1]. This moderate potency, combined with its unique natural product structure, makes emestrin a valuable tool compound for studies where potent synthetic antagonism is not desired or as a starting point for semi-synthetic optimization.

Chemokine Biology Immunology Inflammation GPCR Antagonism

Antimicrobial Spectrum: Emestrin's Activity Against MRSA vs. Dithiosilvatin

Emestrin demonstrates a broad antibacterial profile, with notable activity against both methicillin-sensitive and methicillin-resistant *Staphylococcus aureus* (MRSA). It inhibits MRSA with an IC50 of 2.21 μg/mL . In contrast, dithiosilvatin, a structurally simpler epidithiodioxopiperazine analog isolated from *Aspergillus silvaticus*, has been reported to exhibit antibacterial activity primarily against veterinary pathogens like *Mannheimia haemolytica* and *Pasteurella multocida*, but specific MIC or IC50 values against MRSA have not been widely documented, suggesting a narrower or less potent spectrum . This indicates that the macrocyclic architecture of emestrin is critical for its anti-MRSA activity.

Antimicrobial Resistance MRSA Mycotoxin Natural Product Screening

Cytotoxic Potency in Hepatocellular Carcinoma: Emestrin vs. Nidustrin A Analogs

In a direct comparison within the same study on human hepatocellular carcinoma (Huh-7) cells, emestrin exhibited the strongest cytotoxicity among a panel of metabolites isolated from *Emericella nidulans*, with an IC50 of 4.89 μM [1]. This potency is comparable to that of more recently discovered emestrin-family compounds. For instance, nidustrin A analogs (compounds 2-4) from *Aspergillus nidulans* showed cytotoxic activities with IC50 values ranging from 3.26 to 15.70 μM against various cell lines, and immunosuppressive activity with IC50 values from 2.95 to 24.5 μM [2]. The data indicate that emestrin remains a highly potent reference standard within this evolving class of macrocyclic ETPs.

Hepatocellular Carcinoma Natural Product Cytotoxicity Cancer Cell Biology Apoptosis

Mitochondrial Mechanism of Action: Emestrin's Uncoupling Effect vs. Gliotoxin

Emestrin exerts its cytotoxic effects, in part, through a direct and potent inhibition of mitochondrial ATP synthesis. It functions as an uncoupler of oxidative phosphorylation and depresses mitochondrial respiration [1]. This contrasts with the mechanism of gliotoxin, the most widely studied ETP mycotoxin, which primarily acts as an inhibitor of the 20S proteasome (chymotrypsin-like activity, IC50 = 10 μM) and protein farnesyltransferase (IC50 = 1.1 μM) . While both compounds induce apoptosis, their upstream molecular targets are distinct, leading to different cellular stress signatures. Researchers seeking to specifically probe mitochondrial dysfunction or compare mitochondrial vs. proteasomal pathways of apoptosis would find emestrin a more suitable tool than gliotoxin.

Mitochondrial Bioenergetics Oxidative Phosphorylation Mycotoxin Toxicology Mechanism of Action

Emestrin (CAS 97816-62-1): Recommended Research and Discovery Applications


Investigating CCR2-Mediated Monocyte Chemotaxis

As a moderate-potency CCR2 antagonist (IC50 = 5.4 μM) [1], emestrin is ideal for ex vivo studies on primary human monocytes where complete receptor blockade is not desired. It can be used to modulate, rather than ablate, chemokine signaling in assays of chemotaxis and inflammation, serving as a pharmacological tool distinct from high-potency synthetic antagonists. This allows for nuanced study of CCR2's role in diseases like atherosclerosis and rheumatoid arthritis.

Probing Mitochondrial Dysfunction and Apoptosis Pathways

Emestrin's ability to uncouple oxidative phosphorylation and inhibit mitochondrial ATP synthesis makes it a specific chemical probe for mitochondrial bioenergetics [2]. Unlike gliotoxin, which targets the proteasome, emestrin can be used in comparative studies to dissect the contributions of mitochondrial vs. proteasomal stress to apoptosis induction, particularly in cardiac and hepatic cell models where mitochondrial toxicity is a key concern.

Antimicrobial Screening Against Drug-Resistant Bacteria

With an IC50 of 2.21 μg/mL against methicillin-resistant *Staphylococcus aureus* (MRSA) , emestrin serves as a validated positive control or starting point for screening programs targeting Gram-positive drug-resistant pathogens. Its broad activity against *E. coli*, *S. aureus*, and *C. albicans* makes it a versatile antimicrobial standard for evaluating novel natural product extracts or synthetic derivatives.

Natural Product Chemistry and Biosynthetic Studies

Emestrin's complex macrocyclic architecture, featuring a unique 15-membered lactone ring and aryl-aryl ether linkage, has been the subject of detailed biosynthetic investigation [3]. It is an essential reference compound for researchers studying the enzymology of epipolythiodioxopiperazine (ETP) biosynthesis, particularly the role of cytochrome P450 enzymes like EmeQ in catalyzing oxidative macrocyclization.

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